molecular formula C56H40Cl16N4O16Rh2 B2652574 Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct CAS No. 515876-71-8

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct

Cat. No. B2652574
CAS RN: 515876-71-8
M. Wt: 1797.96
InChI Key: VOPFDGCIUABLIB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct is a chemical compound with the molecular formula C56H40Cl16N4O16Rh2·C8H16O4 and a molecular weight of 1,974.17 . It is a green to dark green powder or crystal .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its purity, as determined by HPLC, is greater than 95.0% . The specific rotation [a]20/D is between +320 to +360 degrees (C=0.05, Benzene) .

Scientific Research Applications

Catalytic Applications

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct has been effectively used in various catalytic processes. It acts as a catalyst for enantioselective tandem carbonyl ylide formation-cycloaddition reactions, providing cycloadducts with high yields and enantioselectivities up to 99% ee and perfect exo diastereoselectivity for styrenes (Shimada et al., 2008). Another significant application is in the enantioselective amidation of benzylic C–H bonds, where it has shown enantioselectivity up to 84% ee, the highest for dirhodium(II) complex-catalyzed C–H amidations (Yamawaki et al., 2002).

Advancements in Organic Synthesis

This compound has also contributed to advancements in organic synthesis. It serves as an efficient catalyst for enantioselective aminations of silyl enol ethers, facilitating the asymmetric formal synthesis of (-)-metazocine (Anada et al., 2007). Furthermore, it has been used in the enantioselective construction of a 2,8-dioxabicyclo[3.2.1]octane ring system, instrumental in synthesizing the core structure of zaragozic acids with up to 93% ee (Shimada et al., 2009).

Polymer-Supported Applications

Innovatively, this compound has been immobilized in polymer-supported forms for catalytic applications. A polymer-supported chiral fluorinated dirhodium(II) complex, incorporating this compound, catalyzed the amination of silyl enol ethers to provide α-amino ketones with high yields and enantioselectivity, demonstrating its recyclability and durability in catalytic processes (Oohara et al., 2012).

Insights into Electronic Structures

The compound has also facilitated understanding of electronic structures in molecules significant for catalysis. Studies on dirhodium complexes, like this compound, have provided new insights into the electronic spectra and transitions relevant to catalytic processes, enhancing our understanding of molecular reactivity and interactions (Cotton et al., 2002).

Practical Synthesis Techniques

Efficient and reliable procedures for preparing dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a catalyst for a range of enantioselective carbene transformations, highlight the practical aspects of synthesizing and utilizing this compound in research (Tsutsui et al., 2005).

properties

IUPAC Name

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPFDGCIUABLIB-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40Cl16N4O16Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1798.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.